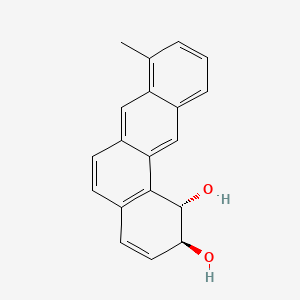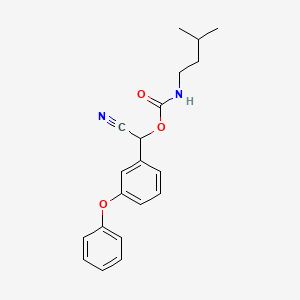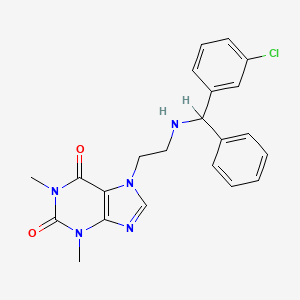
L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a glutamic acid backbone modified with a dichlorobenzoyl group and a pteridinyl moiety. Its molecular formula is C20H20Cl2N8O5, and it has a molecular weight of 523.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- typically involves multiple steps. The process begins with the protection of the amino and carboxyl groups of L-glutamic acid, followed by the introduction of the dichlorobenzoyl group through an acylation reaction. The pteridinyl moiety is then attached via a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pteridinyl moiety, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can target the dichlorobenzoyl group, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the pteridinyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pteridinyl oxides, while reduction can produce dichlorobenzoyl-reduced derivatives .
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The pteridinyl moiety plays a crucial role in these interactions, often acting as a competitive inhibitor or activator .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’,5’-Dichloromethotrexate
- 3’,5’-Dichloroamethopterin
- Methotrexate, dichloro
Uniqueness
Compared to similar compounds, L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- is unique due to its specific combination of functional groups. This unique structure imparts distinct biological activities and chemical reactivity, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
151648-48-5 |
|---|---|
Molekularformel |
C20H20Cl2N8O5 |
Molekulargewicht |
523.3 g/mol |
IUPAC-Name |
(2S)-2-[[2,3-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20Cl2N8O5/c1-30(7-8-6-25-17-15(26-8)16(23)28-20(24)29-17)11-4-2-9(13(21)14(11)22)18(33)27-10(19(34)35)3-5-12(31)32/h2,4,6,10H,3,5,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)/t10-/m0/s1 |
InChI-Schlüssel |
ZUJKDHNUVLCZJT-JTQLQIEISA-N |
Isomerische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C(=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)Cl |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


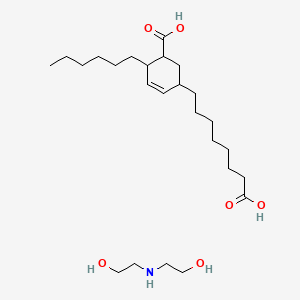
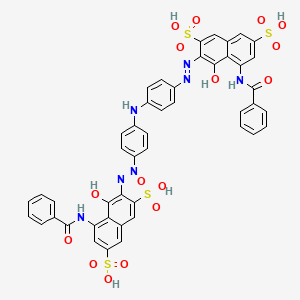
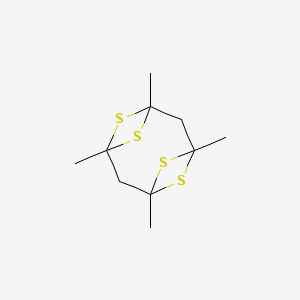
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)

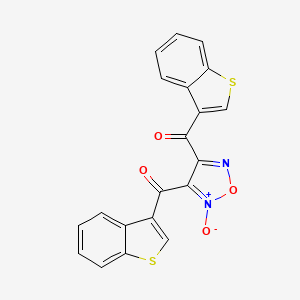
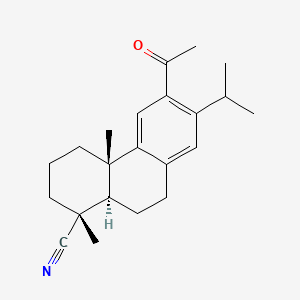


![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)
